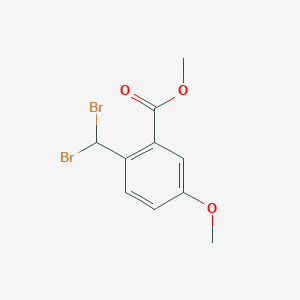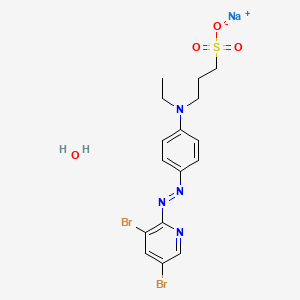
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is a complex organic compound known for its applications in colorimetric analysis. It is often used in the detection and quantification of various metal ions due to its ability to form colored complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate typically involves the diazotization of 3,5-dibromo-2-aminopyridine followed by coupling with N-ethyl-N-(3-sulfo-propyl)aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and the product is isolated as a sodium salt monohydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and dried under vacuum to obtain the monohydrate form.
化学反应分析
Types of Reactions
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo group, potentially breaking the N=N bond.
Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amines.
科学研究应用
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in colorimetric analysis for detecting metal ions such as cobalt and cadmium.
Biology: The compound can be used in biochemical assays to study enzyme activities and metal ion interactions.
Industry: The compound is used in various industrial processes where metal ion detection is crucial, such as in water treatment and environmental monitoring.
作用机制
The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate involves the formation of colored complexes with metal ions. The azo group in the compound interacts with metal ions, leading to a change in color that can be measured spectrophotometrically. This interaction is highly specific to certain metal ions, making it a valuable tool in analytical chemistry.
相似化合物的比较
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt
- 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine
Uniqueness
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfo-propyl)aniline sodium salt monohydrate is unique due to its specific structure, which allows for the formation of highly stable and colored complexes with metal ions. This makes it particularly useful in applications requiring precise and accurate metal ion detection.
属性
分子式 |
C16H19Br2N4NaO4S |
|---|---|
分子量 |
546.2 g/mol |
IUPAC 名称 |
sodium;3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonate;hydrate |
InChI |
InChI=1S/C16H18Br2N4O3S.Na.H2O/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16;;/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25);;1H2/q;+1;/p-1 |
InChI 键 |
KGTTXNKQGIZBAV-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




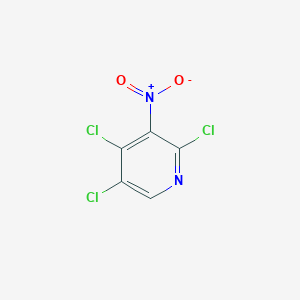
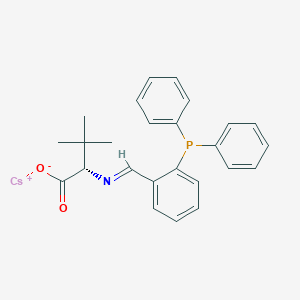
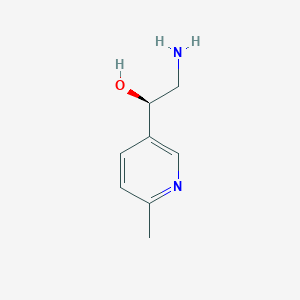
![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
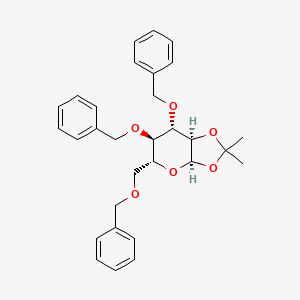
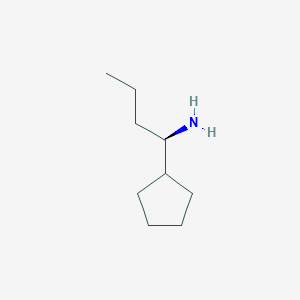
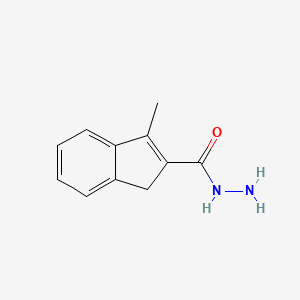
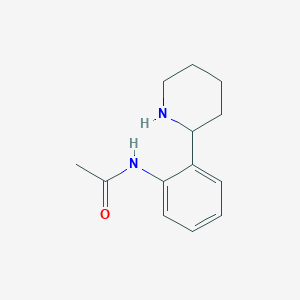
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
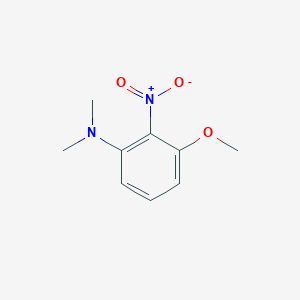
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
